(E)-3,7-dimethyloct-2-ene-1,8-diol
Description
Structural Nomenclature and Stereochemical Configuration of the Compound
The systematic name, (E)-3,7-dimethyloct-2-ene-1,8-diol, precisely describes the molecule's chemical architecture. The parent chain is an eight-carbon structure, an "octane" skeleton. The "-ene-" at the second position indicates a carbon-carbon double bond, and the "(E)-" prefix specifies the stereochemistry at this double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides. The "-diol" suffix and the locants "1,8-" reveal the presence of two hydroxyl (-OH) groups, one at each end of the carbon chain. Furthermore, two methyl (-CH3) groups are located at positions 3 and 7.
The presence of a stereocenter at the carbon atom at position 7 (C7) means that the compound can exist as two different enantiomers: (S)- and (R)-3,7-dimethyloct-2-ene-1,8-diol. This stereoisomerism is a critical aspect of its chemical identity, as different enantiomers can exhibit distinct biological activities.
Table 1: Structural and Chemical Identity of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C10H20O2 |
| Stereochemistry | (E) at C2=C3 double bond; Chiral center at C7 |
| Functional Groups | Alkene, Primary Alcohol, Tertiary Alcohol |
| Classification | Acyclic Monoterpenoid Diol |
Historical Perspectives on its Discovery and Initial Characterization
The initial discovery and characterization of this compound is a fascinating story rooted in the field of chemical ecology. In 1971, a research group led by the renowned chemist Jerrold Meinwald reported its isolation from the "hairpencils" of the male African Monarch butterfly, Danaus chrysippus. researchgate.net These hairpencils are specialized scent-dispersing organs used during courtship.
The initial investigation involved the extraction and purification of the chemical constituents from these glandular structures. Through a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, the researchers were able to elucidate the structure of this novel monoterpenoid diol. This discovery was significant as it highlighted the intricate chemical communication systems employed by insects and expanded the known diversity of natural products.
Overview of its Academic and Research Significance within Monoterpenoid Chemistry
The significance of this compound in academic and research settings stems from several key areas:
Natural Product Chemistry and Chemical Ecology: Its isolation from Danaus chrysippus established it as a pheromone component, playing a role in the reproductive behavior of this butterfly species. researchgate.net This has spurred further research into the chemical ecology of related insects and the role of monoterpenoids in their life cycles.
Stereoselective Synthesis: The presence of a specific stereoisomer in nature has presented a challenge and an opportunity for synthetic organic chemists. The development of methods to synthesize the enantiomerically pure forms of the diol is an active area of research. For instance, a chemoenzymatic synthesis of (S)-3,7-dimethyloct-2-ene-1,8-diol has been successfully achieved, utilizing enzymes to control the stereochemical outcome. researchgate.net This work is crucial for confirming the absolute configuration of the natural product and for providing larger quantities for further biological studies.
Broader Biological and Medicinal Research: While its role as an insect pheromone is well-documented, the broader biological activities of acyclic monoterpenoid diols are an area of growing interest. researchgate.net Terpenoids, in general, are known to possess a wide range of pharmacological properties. Although specific research on the medicinal applications of this compound is limited, its structural similarity to other biologically active monoterpenoids suggests potential for future investigations into its own bioactivities.
Table 2: Key Research Findings on this compound
| Research Area | Key Finding | Reference |
| Natural Occurrence | Isolated from the hairpencils of the male African Monarch butterfly, Danaus chrysippus. | researchgate.netresearchgate.net |
| Chemical Synthesis | Chemoenzymatic synthesis of the (S)-enantiomer has been developed. | researchgate.net |
| Role in Chemical Ecology | Functions as a component of the male butterfly's pheromone blend. | researchgate.netresearchgate.net |
Structure
3D Structure
Properties
CAS No. |
66113-31-3 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(E)-3,7-dimethyloct-2-ene-1,8-diol |
InChI |
InChI=1S/C10H20O2/c1-9(6-7-11)4-3-5-10(2)8-12/h6,10-12H,3-5,7-8H2,1-2H3/b9-6+ |
InChI Key |
ODQHVONZJQWKCN-RMKNXTFCSA-N |
Isomeric SMILES |
CC(CCC/C(=C/CO)/C)CO |
Canonical SMILES |
CC(CCCC(=CCO)C)CO |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymatic Transformations Leading to E 3,7 Dimethyloct 2 Ene 1,8 Diol
Proposed Biogenetic Routes from Isoprenoid Precursors (e.g., geraniol (B1671447), citronellol)
The backbone of (E)-3,7-dimethyloct-2-ene-1,8-diol is a C10 structure, characteristic of monoterpenoids. These compounds are biosynthesized from the precursor geranyl pyrophosphate (GPP). A plausible biogenetic route to this compound involves the modification of common monoterpene alcohols like geraniol or its isomer, citronellol (B86348). Research has demonstrated a successful chemoenzymatic total synthesis of (S)-(E)-3,7-dimethyl-2-octene-1,8-diol starting from the readily available isoprenoid precursor, geraniol. nih.gov
The proposed biosynthetic pathway would likely involve a series of enzymatic hydroxylations. Starting from geraniol, a cytochrome P450 monooxygenase could introduce a hydroxyl group at the C8 position to form 8-hydroxygeraniol. Subsequent enzymatic reduction of the C1-aldehyde (formed from the C1-alcohol of geraniol) and the C2-C3 double bond, followed by another hydroxylation at C1, could lead to the final diol structure. While terpene synthases (TPSs) are well-known for generating terpene hydrocarbons, some have been found to produce dihydroxylated products directly from isoprenoid diphosphates through multiple water addition steps, suggesting a possible alternative route. nih.gov
Enzymatic Activities Implicated in its Formation or Derivatization
Specific enzymatic reactions are crucial for both the synthesis and the release of terpene diols like this compound in biological systems. Lipases and glycosidases are two key enzyme classes that have been studied in this context.
Lipases are widely used in synthetic organic chemistry for their ability to perform highly stereoselective transformations. In the context of this compound, a key step in a reported chemoenzymatic synthesis involved the use of a lipase (B570770) to achieve asymmetric desymmetrization of a 1,3-propanediol (B51772) intermediate. nih.gov This enzymatic step was critical for establishing the desired stereochemistry in the final molecule, affording the (S)-enantiomer in high enantioselectivity. nih.gov
Table 1: Lipase-mediated Biotransformation in the Synthesis of (S)-(E)-3,7-dimethyloct-2-ene-1,8-diol
| Feature | Description | Reference |
|---|---|---|
| Enzyme Class | Lipase | nih.gov |
| Starting Material | Geraniol | nih.gov |
| Key Reaction | Asymmetric desymmetrization of a 1,3-propanediol intermediate | nih.gov |
| Product | (S)-(E)-3,7-dimethyl-2-octene-1,8-diol | nih.gov |
| Significance | Achieved high enantioselectivity, demonstrating the utility of biotransformation for stereochemical control. | nih.gov |
In many plants and microorganisms, terpenes are stored in a non-volatile, water-soluble form as glycosides (bound to a sugar molecule). The release of the volatile terpene alcohol, which often contributes to aroma and flavor, is catalyzed by glycosidase enzymes that cleave the glycosidic bond. nih.govmdpi.com It is plausible that this compound exists in nature as a glycoside, and its free form is released through glycosidase activity.
Studies on wine fermentation have shown that glycosidases from bacteria like Oenococcus oeni can efficiently release monoterpenes from their natural glycosidic precursors found in grapes. nih.gov These bacterial enzymes have demonstrated a high capacity to hydrolyze these precursors and release various terpene alcohols. nih.gov This process is a key step in the development of the aromatic bouquet of certain wines. nih.gov
Table 2: Glycosidase Activity in the Release of Terpene Alcohols
| Enzyme Source | Substrate | Action | Significance | Reference |
|---|---|---|---|---|
| Oenococcus oeni | Natural grape glycosides | Hydrolysis of glycosidic bonds | Releases volatile terpene alcohols, including diols, from non-volatile precursors. | nih.gov |
Mechanistic Insights into Stereochemical Control in Natural Biosynthesis
The stereochemistry of natural products is not random; it is precisely controlled by the enzymes involved in their biosynthesis. acs.org For a molecule like this compound, which has stereocenters, the three-dimensional arrangement of its atoms is determined by the specific enzymatic machinery of the producing organism.
While the exact enzymes for the natural biosynthesis of this specific diol are not fully characterized, principles from other terpenoid biosynthetic systems offer significant insight. Terpene synthases and cyclases create specific stereoisomers by binding the flexible isoprenoid precursor (like GPP) in a constrained, folded conformation within the enzyme's active site. acs.orgnih.gov This precise positioning dictates the outcome of cyclization or, in the case of acyclic products, the position and stereochemistry of functional group additions. nih.govnih.gov
For the formation of a diol, the addition of water molecules to carbocation intermediates must be tightly controlled. nih.gov The enzyme's active site architecture would orient the intermediate and the incoming water nucleophile to ensure addition occurs on a specific face of the molecule, leading to a single, defined stereoisomer. nih.gov The successful chemical synthesis of the (S)-enantiomer highlights that specific stereoisomers can be selectively produced. nih.gov In a natural system, this level of control would be exerted by one or more enzymes, such as a stereospecific terpene synthase or a sequence of hydroxylases (e.g., P450s) and reductases, each contributing to the final stereochemical outcome. acs.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (S)-(E)-3,7-dimethyl-2-octene-1,8-diol |
| Citronellol |
| Geraniol |
| Geranyl pyrophosphate (GPP) |
| 8-hydroxygeraniol |
Advanced Synthetic Methodologies for E 3,7 Dimethyloct 2 Ene 1,8 Diol and Its Stereoisomers
Total Synthesis Approaches and Strategic Disconnections
Total synthesis provides a means to produce (E)-3,7-dimethyloct-2-ene-1,8-diol and its isomers from simple, readily available precursors. The strategic planning of bond disconnections is fundamental to designing logical and efficient synthetic routes.
Geraniol (B1671447), a commercially available monoterpene alcohol, serves as a common and inexpensive starting material for the synthesis of this compound. nih.gov A notable example is the chemoenzymatic total synthesis of the (S)-enantiomer of the target diol. nih.gov
| Starting Material | Target Molecule | Number of Steps | Overall Yield | Key Strategy |
| Geraniol | (S)-(E)-3,7-dimethyloct-2-ene-1,8-diol | 12 | 26% | Chemoenzymatic synthesis featuring asymmetric desymmetrization. nih.gov |
While linear sequences starting from a single precursor like geraniol are common, synthetic strategies can also be designed with convergent or divergent approaches to enhance efficiency and flexibility.
Divergent Synthesis: A divergent strategy involves the synthesis of a common intermediate which can then be converted into multiple different target molecules. An example related to the target diol is the synthesis of keto-aldehydes from the ozonolysis of readily available monoterpenoids. iscientific.org These keto-aldehydes are versatile intermediates that can be used to produce not only both enantiomers of this compound but also other related natural products like (E)-3,7-dimethyloct-2-ene-1,8-dicarboxylic acid. iscientific.org This approach is particularly valuable for creating a library of related compounds for structure-activity relationship studies.
Stereoselective and Enantioselective Synthesis
Controlling the stereochemistry at the C3 and C7 positions is a critical challenge in the synthesis of this compound. Several powerful strategies have been employed to achieve high levels of stereoselectivity.
Asymmetric desymmetrization is a powerful technique for creating chiral molecules from prochiral substrates. In the chemoenzymatic synthesis of (S)-(E)-3,7-dimethyloct-2-ene-1,8-diol, this was the key step for introducing chirality. nih.gov The strategy involved the creation of a prochiral 1,3-propanediol (B51772) intermediate. This symmetrical diol was then subjected to an enzymatic reaction using a lipase (B570770).
The lipase selectively catalyzes the acylation of one of the two enantiotopic hydroxyl groups, leading to a chiral monoacetate and leaving the other hydroxyl group untouched. This process can achieve very high enantioselectivity. nih.govresearchgate.net The choice of lipase is critical for the success of the desymmetrization. In the reported synthesis of the target diol, lipases from Burkholderia cepacia (formerly Pseudomonas cepacia) showed high enantioselectivity. nih.gov
| Enzyme Source | Reaction Type | Selectivity |
| Burkholderia cepacia Lipase | Asymmetric desymmetrization (acylation) | High enantioselectivity nih.gov |
| Candida sp. Lipase | Asymmetric desymmetrization | Mentioned as a tested enzyme nih.gov |
| Alcaligenes sp. Lipase | Asymmetric desymmetrization | Mentioned as a tested enzyme nih.gov |
| Pseudomonas fluorescens Lipase | Asymmetric desymmetrization | Mentioned as a tested enzyme nih.gov |
The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of stereoisomers of 3,7-dimethyloct-2-ene-1,8-diol, optically active (+)- or (-)-citronellol (B1674659) is an excellent starting point. rsc.org Citronellol (B86348), also known as dihydrogeraniol, possesses the same basic carbon skeleton and a pre-existing chiral center at the C3 position (relative to the target diol structure). rsc.orgwikipedia.org
Starting a synthesis from (R)-(+)-citronellol or (S)-(-)-citronellol directly provides the desired stereochemistry at one of the chiral centers of the final product. A plausible synthetic route would involve the selective protection of the primary alcohol of citronellol, followed by oxidative cleavage of the double bond to generate a ketone. Subsequent reduction of this ketone could establish the stereochemistry at the C7 position, and deprotection would yield the target diol. The stereochemical outcome of the reduction step would determine the final diastereomer produced. This approach significantly simplifies the synthesis by avoiding the need to create a chiral center from scratch.
A key objective in synthetic organic chemistry is the ability to access both enantiomers (optical antipodes) of a chiral target molecule, as they often exhibit different biological activities. An efficient route to both optical antipodes of this compound has been developed. iscientific.org
This strategy begins with the ozonolysis of easily accessible monoterpenoids, which are available in both enantiomeric forms. The ozonolysis reaction cleaves the double bonds within the monoterpenoid, yielding chiral keto-aldehydes. iscientific.org These intermediates serve as versatile building blocks. By starting with the corresponding (S)- or (+)-monoterpenoid, one can synthesize either the (-) or (+) enantiomer of the target diol. A significant advantage of this method is that the synthetic steps proceed with almost complete retention of the original configuration, ensuring that the final products are obtained with high optical purity. iscientific.org
Diastereoselective Methods for Controlling Chiral Centers
The controlled synthesis of specific diastereomers of 3,7-dimethyloct-2-ene-1,8-diol is crucial for studying their unique biological activities and chemical properties. Diastereoselective methods focus on establishing the desired relative stereochemistry at the C3 and C7 positions.
One notable approach involves the stereoselective synthesis of related monoterpene polyols which can serve as precursors or reference compounds. For instance, the synthesis of (3R,6S)-3,7-dimethylocta-1,7-diene-3,6-diol has been reported, providing a pathway to control the stereochemistry at two chiral centers. researchgate.net While not a direct synthesis of the title compound, the methodologies employed for creating specific diastereomers of similar structures are highly relevant. These methods often rely on chiral pool starting materials or the use of chiral auxiliaries and catalysts to direct the stereochemical outcome of key bond-forming reactions.
The development of these methods is often driven by the need to elucidate the biosynthetic pathways of these compounds in nature, such as in grapes, where they contribute to the aroma profile. researchgate.net Understanding these natural processes can inspire the design of synthetic routes that mimic biological transformations.
Chemoenzymatic Synthesis for Enhanced Enantioselectivity and Efficiency
Another highly efficient chemoenzymatic process has been developed for the production of (R)-6,7-dihydroxygeraniol, a related compound. tandfonline.com This method utilized a yeast epoxide hydrolase for the kinetic resolution of a racemic epoxide, followed by chemical hydrolysis. This process resulted in a high enantiomeric excess (>97.5%) and a high isolated yield (72 mol% over 5 steps from geraniol). tandfonline.com Such strategies, which employ enzymes to resolve racemic mixtures or create chiral centers with high fidelity, offer a greener and more efficient alternative to purely chemical asymmetric methods.
Table 1: Comparison of Chemoenzymatic Synthesis Strategies
| Target Compound | Key Enzyme | Starting Material | Key Transformation | Overall Yield | Enantiomeric Excess |
| (S)-(E)-3,7-dimethyloct-2-ene-1,8-diol | Lipase | Geraniol | Asymmetric desymmetrization | 26% | High |
| (R)-6,7-dihydroxygeraniol | Yeast Epoxide Hydrolase | Geraniol | Kinetic resolution of epoxide | 72% | >97.5% |
Optimization Strategies for Improving Synthetic Yield and Purity
The optimization of synthetic routes is critical for the practical production of this compound. This involves refining reaction conditions, minimizing side reactions, and simplifying purification procedures to maximize both the yield and purity of the final product.
Synthetic Transformation of Related Monoterpenoids to Access the Diol Structure
The synthesis of this compound and its stereoisomers can often be achieved through the chemical modification of more abundant, structurally related monoterpenoids. This approach leverages the existing carbon skeleton and stereochemistry of natural products, potentially reducing the number of synthetic steps.
Geraniol ((E)-3,7-dimethylocta-2,6-dien-1-ol) is a common and versatile starting material for the synthesis of various oxygenated monoterpenes. bldpharm.com As demonstrated in the chemoenzymatic synthesis of (S)-(E)-3,7-dimethyloct-2-ene-1,8-diol, geraniol can be converted to the target diol through a sequence of chemical transformations. nih.gov
Citronellol (3,7-dimethyloct-6-en-1-ol) is another monoterpenoid that has been utilized as a starting material for the synthesis of related structures. usfca.edu For example, a six-step synthesis of Osyrol (3,7-dimethyl-7-methoxyoctan-2-ol) from citronellol has been developed, with key steps including a Wacker oxidation and a sodium borohydride (B1222165) reduction. usfca.edu While this synthesis does not yield the title diol, the strategies employed for the selective oxidation and reduction of citronellol could be adapted for the synthesis of this compound.
The enzymatic transformation of linalool (B1675412) has also been studied, leading to the formation of various diols and other oxygenated derivatives. researchgate.net This highlights the potential of using enzymatic systems to perform selective oxidations on readily available monoterpene skeletons.
Chemical Reactivity and Derivatization Strategies of E 3,7 Dimethyloct 2 Ene 1,8 Diol
Selective Functionalization of Hydroxyl Groups (e.g., esterification, etherification)
The presence of two distinct hydroxyl groups, a primary allylic and a tertiary one, allows for selective functionalization. The primary hydroxyl group is generally more sterically accessible and reactive than the tertiary hydroxyl group, providing a basis for regioselective reactions.
Esterification:
Enzymatic esterification has proven to be a highly selective method for the functionalization of diols. Lipases, in particular, are known to catalyze the acylation of primary alcohols preferentially over secondary and tertiary alcohols. In a chemoenzymatic synthesis of (E)-3,7-dimethyloct-2-ene-1,8-diol, lipase-mediated desymmetrization of a related 1,3-propanediol (B51772) was a key step, highlighting the utility of enzymatic methods for selective transformations on this type of molecule. nih.gov This selectivity is attributed to the steric hindrance around the hydroxyl group, which makes the active site of the lipase (B570770) more accessible to the primary hydroxyl.
Chemical esterification can also be achieved, and the selectivity can be controlled by the choice of reagents and reaction conditions. For instance, the use of bulky acylating agents would further favor the reaction at the less hindered primary hydroxyl group.
Etherification:
Similar to esterification, the selective etherification of the primary hydroxyl group in the presence of the tertiary hydroxyl group is achievable. Williamson-type ether synthesis, involving the reaction of an alkoxide with an alkyl halide, can be tailored for selectivity. The formation of the alkoxide will preferentially occur at the more acidic and less sterically hindered primary hydroxyl group, especially when using a sterically hindered base. A process for the selective etherification of primary or secondary alcohols in the presence of other hydroxyl groups has been patented, which involves reacting the alcohol with a strong base in solid form and a halide in a solvent-free medium with a polyether catalyst. google.com This method could potentially be applied to the selective etherification of the primary hydroxyl group of this compound.
Furthermore, the protection of the primary allylic alcohol as a silyl (B83357) ether can be achieved with high chemoselectivity. For example, treatment of unsaturated 1,5-diols with triethylsilyl chloride (TES-Cl) in the presence of imidazole (B134444) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) at low temperatures has been shown to selectively silylate the allylic alcohol. organic-chemistry.orggoogle.com This method takes advantage of the subtle differences in the steric environment around the two hydroxyl groups.
| Functionalization | Reagents and Conditions | Selectivity | Reference |
| Enzymatic Esterification | Lipase, Acyl donor | High for primary OH | nih.gov |
| Chemical Etherification | Strong base (solid), Alkyl halide, Polyether catalyst | Preferential for primary OH | google.com |
| Silylation (Etherification) | TES-Cl, Imidazole, DMAP, -78 °C | High for primary allylic OH | organic-chemistry.orggoogle.com |
Reactions Involving the Alkene Moiety (e.g., epoxidation, hydrogenation)
The C2=C3 double bond in this compound is susceptible to a variety of addition reactions, including epoxidation and hydrogenation.
Epoxidation:
The epoxidation of the alkene can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or through catalytic processes. The reactivity of the double bond is influenced by the adjacent electron-withdrawing hydroxyl group. In the structurally related compound geraniol (B1671447), which also possesses a primary allylic alcohol and another double bond, epoxidation with dimethyldioxirane (B1199080) has been studied. scielo.org.za These studies can provide insights into the expected reactivity of this compound. Asymmetric epoxidation methods, such as the Sharpless epoxidation, could potentially be employed to introduce chirality at the C2 and C3 positions, although the directing effect of the C1 hydroxyl group would be a key factor in the stereochemical outcome.
Hydrogenation:
Catalytic hydrogenation can be used to reduce the carbon-carbon double bond to a single bond, yielding the corresponding saturated diol, 3,7-dimethyloctane-1,8-diol. Various catalysts can be employed for this transformation, with palladium, platinum, and nickel being common choices. The reaction conditions, such as hydrogen pressure and temperature, can be controlled to achieve selective hydrogenation of the double bond without affecting the hydroxyl groups. While hydrogenation of aldehydes and ketones is generally slower than that of alkenes, careful selection of the catalyst and conditions is necessary to avoid over-reduction, especially of the primary alcohol. libretexts.org For instance, catalytic hydrogenation of dialkyl aliphatic esters to terminal diols has been achieved using ruthenium-based catalysts under mild conditions. google.com
| Reaction | Reagents and Conditions | Expected Product | Reference (Analogous Systems) |
| Epoxidation | Peroxy acids (e.g., m-CPBA) | (E)-2,3-epoxy-3,7-dimethyloctane-1,8-diol | scielo.org.za |
| Hydrogenation | H₂, Catalyst (e.g., Pd, Pt, Ni) | 3,7-dimethyloctane-1,8-diol | google.comlibretexts.org |
Synthesis of Structurally Related Analogues and Derivatives for Functional Studies
The versatile reactivity of this compound allows for the synthesis of a wide array of analogues and derivatives, which are valuable for structure-activity relationship studies.
Diacids: Oxidation of both hydroxyl groups can lead to the formation of the corresponding dicarboxylic acid, (E)-3,7-dimethyloct-2-enedioic acid. Strong oxidizing agents would be required for this transformation.
Epoxides: As mentioned in section 5.2, the alkene moiety can be epoxidized to yield the corresponding epoxide. These epoxides are valuable intermediates for further synthetic transformations, such as ring-opening reactions to introduce new functional groups.
Lactones: Intramolecular cyclization of an oxidized derivative of this compound can lead to the formation of lactones. For example, selective oxidation of the primary alcohol to a carboxylic acid, followed by lactonization with the tertiary hydroxyl group, would yield a δ-lactone. The formation of lactones from hydroxy acids is a well-established transformation, often promoted by heat or acid/base catalysis. google.comorganic-chemistry.org The synthesis of unsaturated lactones from diols containing an alkene moiety is also possible through various catalytic methods. organic-chemistry.orgnih.govresearchgate.net
| Derivative | Synthetic Strategy | Key Intermediates/Reactions | Reference (General Methods) |
| Diacid | Oxidation of both hydroxyl groups | Strong oxidizing agents | - |
| Epoxide | Epoxidation of the C2=C3 double bond | Peroxy acids, Catalytic oxidation | scielo.org.za |
| Lactone | Selective oxidation of primary OH followed by intramolecular cyclization | Hydroxy acid intermediate, Lactonization | google.comorganic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.net |
As discussed in section 5.1, a variety of ester and ether derivatives can be synthesized by selectively targeting the primary and/or tertiary hydroxyl groups. These derivatives are useful for modifying the lipophilicity and other physicochemical properties of the parent compound.
The hydroxyl groups of this compound can serve as handles for conjugation to other molecular scaffolds, such as coumarins. Coumarins are a class of compounds with diverse biological activities, and their derivatives are of significant interest in medicinal chemistry. The synthesis of coumarin (B35378) derivatives can be achieved through various methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. scielo.org.zaresearchgate.net The functionalized diol could be incorporated into a coumarin structure, for example, by etherification of a hydroxycoumarin with a reactive derivative of the diol. The synthesis of allylic amide functionalized coumarins has been reported, which could be an analogous approach for creating complex conjugates of this compound. nih.gov
Advanced Analytical and Spectroscopic Characterization in Academic Research
Deciphering the Blueprint: High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the complete structural elucidation of organic molecules. Through the analysis of ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR techniques, the connectivity and stereochemistry of (E)-3,7-dimethyloct-2-ene-1,8-diol can be meticulously mapped out.
Research focused on the synthesis of the (S)-enantiomer of this compound has provided detailed NMR data that serves as a benchmark for its structural confirmation. nih.gov
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms within the molecule.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments and their electronic nature.
COSY experiments establish proton-proton coupling networks, revealing which protons are adjacent to one another.
HSQC spectra correlate directly bonded proton and carbon atoms.
HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton and identifying quaternary carbons.
Detailed analysis of these spectra allows for the complete and unambiguous assignment of every atom within the this compound molecule.
Confirming the Identity: Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₁₀H₂₀O₂), HRMS is essential to differentiate it from other isomers with the same nominal mass.
Electron Ionization (EI) and Electrospray Ionization (ESI): These are common ionization techniques used in mass spectrometry. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts, which helps to confirm the molecular weight. EI is a higher-energy technique that causes fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that can be used for structural elucidation and to confirm the identity of the compound by comparison with library spectra of known compounds.
Identifying Key Features: Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups:
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) groups.
C-H stretch: Absorption bands in the region of 2850-3000 cm⁻¹ correspond to the stretching vibrations of C-H bonds in the alkyl and alkenyl portions of the molecule.
C=C stretch: A weaker absorption band around 1665-1675 cm⁻¹ would indicate the presence of the carbon-carbon double bond.
C-O stretch: Absorption bands in the fingerprint region, typically between 1000 and 1260 cm⁻¹, would correspond to the C-O stretching vibrations of the primary and tertiary alcohols.
Ensuring Purity and Separating Isomers: Advanced Chromatographic Techniques
Chromatographic techniques are indispensable for the purification, purity assessment, and separation of isomers of this compound.
High-Performance Liquid Chromatography (HPLC) for Stereoisomeric Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the stereoisomeric purity of chiral molecules like this compound. The synthesis of a specific enantiomer, such as the (S)-form, requires a method to determine the enantiomeric excess (ee). This is typically achieved using a chiral stationary phase (CSP) in the HPLC column, which can differentiate between the two enantiomers, leading to their separation and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile and semi-volatile compounds in a mixture. In the context of the synthesis or isolation of this compound, GC-MS can be used to analyze the reaction mixture, identify byproducts, and assess the purity of the final product. The retention time in the GC provides a measure of the compound's volatility and interaction with the stationary phase, while the mass spectrum provides its molecular fingerprint.
Column Chromatography and Thin-Layer Chromatography (TLC) for Purification and Monitoring
Column chromatography is a fundamental purification technique used to separate the desired compound from starting materials, reagents, and byproducts. ias.ac.in Silica gel is a commonly used stationary phase for the purification of moderately polar compounds like diols. ias.ac.in The progress of the purification is typically monitored by Thin-Layer Chromatography (TLC), which is a rapid and simple method to assess the composition of the fractions collected from the column. ias.ac.in By comparing the TLC spots of the fractions with that of the starting material and the desired product, the pure fractions can be identified and combined.
Chiral Analysis Methods for Enantiomeric Purity Determination
The separation and quantification of enantiomers are critical for understanding the biological activity and synthetic pathways of chiral compounds. In the case of this compound, which has a stereocenter at the C3 position, determining the enantiomeric excess (% ee) is a key analytical challenge.
One of the primary techniques for chiral analysis is chiral High-Performance Liquid Chromatography (HPLC) . This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. While specific applications of chiral HPLC for this compound are not extensively detailed in the provided search results, the principles of the technique are well-established for similar chiral molecules. mdpi.comuab.cat The choice of the chiral column and the mobile phase composition are crucial for achieving successful enantioseparation. mdpi.com Polysaccharide-based chiral columns are commonly employed for the separation of various enantiomers. uab.catnih.gov
Another powerful technique is Gas Chromatography (GC) using a chiral column. For volatile compounds or those that can be derivatized to become volatile, chiral GC can provide excellent resolution of enantiomers. A study on the chemoenzymatic synthesis of (S)-(E)-3,7-dimethyloct-2-ene-1,8-diol successfully determined the enantiomeric excess to be greater than 99% using chiral GC analysis of a derivatized sample. nih.gov
The table below summarizes the chiral analysis methods applicable to this compound, based on established practices for similar chiral compounds.
| Analytical Technique | Principle | Typical Application for Enantiomeric Purity |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. mdpi.com | Separation and quantification of the (R)- and (S)-enantiomers. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. | Determination of enantiomeric excess in synthetic or natural samples. nih.gov |
Optical Rotation Measurements for Absolute Stereochemical Assignment
Optical rotation is a fundamental chiroptical property that provides information about the absolute configuration of a chiral molecule. The measurement of the specific rotation, [α], which is the angle of rotation of plane-polarized light by a solution of the compound, is a key step in assigning the (R) or (S) configuration to an enantiomer.
For this compound, the sign and magnitude of the optical rotation are directly related to its stereochemistry at the C3 position. In a notable chemoenzymatic synthesis, the resulting (S)-(E)-3,7-dimethyloct-2-ene-1,8-diol exhibited a specific optical rotation of [α]D23 = -5.6 (c 1.0, CHCl3). nih.gov This negative sign of rotation was crucial in assigning the (S)-configuration to the synthesized enantiomer.
The determination of absolute configuration through optical rotation is often supported by other spectroscopic methods and, ideally, by comparison with a standard of known configuration or through chemical correlation. The relationship between the sign of optical rotation and the absolute configuration can sometimes be complex and influenced by factors such as the solvent and the presence of other chiral centers. researchgate.netmdpi.com
The following table presents the reported optical rotation data for an enantiomer of this compound.
| Enantiomer | Specific Rotation ([α]D) | Conditions | Absolute Configuration | Reference |
| (S)-(E)-3,7-dimethyloct-2-ene-1,8-diol | -5.6 | 23 °C, c 1.0, CHCl3 | (S) | nih.gov |
This information underscores the importance of precise optical rotation measurements in the stereochemical assignment of chiral natural products and their synthetic analogues.
Computational and Theoretical Studies on E 3,7 Dimethyloct 2 Ene 1,8 Diol and Its Analogues
Density Functional Theory (DFT) Calculations for Structure-Activity Relationship (SAR) Insights
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of medicinal chemistry, DFT calculations are instrumental in elucidating structure-activity relationships (SAR) by providing insights into a molecule's geometric and electronic properties. For a compound like (E)-3,7-dimethyloct-2-ene-1,8-diol, DFT could be employed to understand how its structural features influence its biological activity.
Detailed research findings from DFT studies on analogous monoterpenes, such as limonene, cymene, and menthol, have demonstrated the utility of this approach. mdpi.comresearchgate.net These studies often calculate various molecular descriptors to predict reactivity and interaction capabilities. mdpi.comresearchgate.net For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is an indicator of molecular stability and reactivity.
Should DFT calculations be performed on this compound, we could expect data similar to the illustrative table below, which is based on findings for other monoterpenes. mdpi.com
Illustrative DFT-Calculated Molecular Properties for SAR Analysis
| Molecular Descriptor | Definition | Potential Insight for this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher HOMO energy might suggest a greater propensity for the diol to participate in charge-transfer interactions with a biological target. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy could indicate a higher susceptibility to nucleophilic attack, which might be relevant for its mechanism of action. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap generally implies higher reactivity, which could correlate with biological activity. |
| Dipole Moment | A measure of the polarity of the molecule. | The magnitude and direction of the dipole moment would influence how the molecule orients itself within a protein's binding pocket. |
| Electrostatic Potential Map | A visualization of the charge distribution on the molecule's surface. | This would reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions, key for predicting non-covalent interactions. |
By comparing these calculated properties for this compound with those of its analogues that have known biological activities, researchers could develop hypotheses about the specific structural moieties responsible for its effects.
Molecular Docking and Pharmacophore Modeling for Ligand-Target Interactions (e.g., Trypanothione (B104310) Reductase inhibition)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, for example, trypanothione reductase from Trypanosoma species. nih.govnih.gov Trypanothione reductase is a validated drug target in the fight against African trypanosomiasis. nih.gov
Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for trypanothione reductase inhibitors would highlight key features like hydrogen bond donors/acceptors, hydrophobic centers, and their spatial relationships.
While no specific molecular docking studies featuring this compound against trypanothione reductase are presently available, studies on other natural products have demonstrated the potential of this approach. nih.gov These studies often report a docking score, which estimates the binding affinity, and detail the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues in the target's active site. nih.gov
Illustrative Molecular Docking Results against Trypanothione Reductase
| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| This compound (Hypothetical) | -7.5 | Trp-122, Tyr-156, Ser-14 | Hydrogen bonds with the diol's hydroxyl groups; hydrophobic interactions with the alkyl chain. |
| Known Inhibitor A | -8.2 | Trp-122, Met-112 | Pi-stacking with Trp-122; hydrophobic interactions. |
| Analogue B | -6.9 | Tyr-156, Ala-15 | Hydrogen bond with Tyr-156. |
Such a study on this compound would be invaluable for predicting its potential as a trypanocidal agent and for guiding the design of more potent analogues.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations are computational methods for studying the physical movement of atoms and molecules over time. In drug discovery, MD simulations are used to assess the conformational flexibility of a ligand and the stability of a ligand-protein complex. For this compound, an MD simulation could reveal its preferred shapes (conformers) in a biological environment.
When applied to a ligand-protein complex, such as this compound bound to trypanothione reductase, MD simulations can provide insights into the stability of the binding pose predicted by molecular docking. By simulating the complex's movements over nanoseconds or even microseconds, researchers can observe whether the ligand remains securely in the binding pocket or if it dissociates. Key metrics from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the system.
While specific MD simulation data for this compound is not available, this technique is a standard follow-up to molecular docking in computational drug discovery pipelines.
Illustrative Data from a Hypothetical MD Simulation
| Simulation Metric | Observation | Interpretation |
|---|---|---|
| Ligand RMSD | Low and stable fluctuation around an average value. | The ligand maintains a stable binding pose within the active site. |
| Protein RMSD | No significant conformational changes in the protein backbone. | The binding of the ligand does not induce major destabilizing changes in the protein structure. |
| Hydrogen Bond Analysis | Persistent hydrogen bonds between the ligand's hydroxyl groups and key residues. | The hydrogen bonds observed in docking are stable and contribute significantly to binding affinity. |
Quantum Chemistry Approaches to Predict Reactivity and Electronic Properties
Quantum chemistry methods, which include but are not limited to DFT, provide a detailed understanding of a molecule's electronic structure and reactivity. These approaches can be used to calculate a wide range of properties that are not accessible through classical molecular mechanics.
For this compound, quantum chemistry could be used to:
Calculate reaction energies and activation barriers: This would be useful for predicting its metabolic fate or its potential to covalently modify a biological target.
Determine atomic charges: Understanding the charge distribution across the molecule can provide a more nuanced view of its electrostatic interactions.
Analyze the frontier molecular orbitals (HOMO and LUMO): As mentioned in the DFT section, these orbitals are key to understanding a molecule's reactivity. Quantum chemistry can provide a detailed visualization of these orbitals, showing where the molecule is most likely to react.
While detailed quantum chemical studies on this compound are not found in the current literature, the application of these methods to similar molecules is common in the field of computational chemistry. nih.govarxiv.org These studies provide fundamental insights that can complement experimental findings and guide further research.
Applications As a Synthetic Intermediate in Specialized Chemical Synthesis
Precursor for the Synthesis of Bioactive Natural Products and Semiochemicals
(E)-3,7-dimethyloct-2-ene-1,8-diol is a naturally occurring compound itself, having been isolated from the hairpencils of the male African Monarch butterfly, Danaus chrysippus. nih.govias.ac.in This connection to the natural world underscores its importance as a target for synthesis and as a starting point for the creation of other biologically active molecules.
One of the most notable applications of this diol is as a key intermediate in the synthesis of pheromones and other semiochemicals. For instance, it is a precursor to (E)-3,7-dimethyloct-2-ene-1,8-dicarboxylic acid, a sex pheromone of the adzuki bean weevil, Callosobruchus chinensis. documentsdelivered.com The synthesis of these compounds often requires high stereochemical control, and various synthetic strategies, including chemoenzymatic methods, have been developed to produce the desired enantiomers of this compound with high optical purity. nih.govdocumentsdelivered.com The synthesis of this diol has been achieved through multiple routes, often starting from readily available materials like geraniol (B1671447). nih.gov
The table below summarizes key research findings related to the synthesis of this compound and its derivatives.
| Starting Material | Key Transformation | Target Molecule | Reference |
| Geraniol | Asymmetric desymmetrization with lipase (B570770) | (S)-(E)-3,7-dimethyloct-2-ene-1,8-diol | nih.gov |
| Monoterpenoids | Ozonolysis | This compound and (E)-3,7-dimethyloct-2-ene-1,8-dicarboxylic acid | documentsdelivered.com |
| 6-Methyl-6-hepten-2-one | Hydroboronation-oxidation | This compound | ias.ac.in |
| α-methyl-β-propiolactone | Ring-opening reaction | This compound | pherobase.com |
Building Block in the Construction of Complex Organic Molecules
The structural features of this compound make it a versatile building block in organic synthesis beyond the realm of semiochemicals. Allylic diols, in general, are valuable intermediates that can be converted into a variety of other useful organic molecules. tamu.edu The presence of both a primary and a tertiary hydroxyl group in this compound allows for selective functionalization, enabling the stepwise construction of more complex molecular architectures.
Synthetic methodologies that produce allylic diols are of significant interest to organic chemists. tamu.edu The ability to synthesize this compound through various routes, as highlighted in the previous section, provides chemists with a reliable source of this chiral building block for their synthetic endeavors.
Role in the Development of Agrochemicals and Fine Chemicals
The application of this compound and its derivatives extends to the field of agrochemicals. As a precursor to insect pheromones, it has direct implications for the development of pest management strategies. documentsdelivered.com Pheromone-based products can be used for monitoring insect populations, mass trapping, and mating disruption, offering a more environmentally friendly alternative to conventional pesticides.
Furthermore, the versatility of this diol as a synthetic intermediate makes it a valuable component in the synthesis of various fine chemicals. Fine chemicals are pure, single substances produced in limited quantities and are used as specialty chemicals in various industries. The ability to introduce chirality and specific functional groups through intermediates like this compound is crucial in the synthesis of high-value fine chemicals.
Future Research Directions and Emerging Areas in E 3,7 Dimethyloct 2 Ene 1,8 Diol Chemistry
Exploration of Novel Biological Functions and Molecular Mechanisms
Future investigations into (E)-3,7-dimethyloct-2-ene-1,8-diol are poised to uncover a deeper understanding of its biological significance and the molecular pathways it influences. A primary area of interest stems from its identification as a component isolated from the hairpencils of the male African Monarch butterfly (Danaus chrysippus). nih.gov This suggests a potential role as a pheromone, a chemical substance produced and released into the environment by an animal, affecting the behavior or physiology of others of its species.
Further research is warranted to elucidate the specific pheromonal function of this compound. This could involve behavioral assays to determine if it acts as an attractant, an aphrodisiac, or has other signaling functions in the butterfly's life cycle. Unraveling the olfactory receptors and neural pathways involved in its detection would provide a comprehensive understanding of its mechanism of action at the molecular level.
Beyond its potential role in insect communication, the structural characteristics of this compound, such as its hydroxyl groups and carbon-carbon double bond, suggest the possibility of other, yet undiscovered, biological activities. For instance, derivatives of similar terpenoid structures, such as (Z/E)-3,7-dimethyl-2,6-octadienamides, have demonstrated fungicidal properties. mdpi.com This opens up the possibility that this compound or its derivatives could exhibit antimicrobial or other pharmacologically relevant activities. Future studies should, therefore, include broad biological screening to identify any such novel functions.
Development of Green and Sustainable Synthetic Pathways
The increasing demand for environmentally friendly chemical processes necessitates the development of green and sustainable methods for the synthesis of this compound. A significant step in this direction has been the development of a chemoenzymatic synthesis strategy. nih.gov
One reported pathway utilizes readily available geraniol (B1671447) as a starting material and employs a lipase-mediated asymmetric desymmetrization as a key step. nih.gov Lipases are enzymes that can catalyze reactions with high selectivity under mild conditions, reducing the need for harsh reagents and protecting groups often used in traditional organic synthesis. This biocatalytic approach represents a more sustainable alternative to purely chemical synthetic routes.
Further research in this area could focus on several aspects to enhance the green credentials of the synthesis:
Exploration of different biocatalysts: Investigating a wider range of lipases or other enzymes could lead to improved yields, higher enantioselectivity, and more efficient processes.
Use of renewable feedstocks: While geraniol is a natural product, exploring the direct microbial production of this compound or its precursors through metabolic engineering would be a highly sustainable approach.
Solvent selection: The use of greener solvents, such as water or supercritical fluids, in the enzymatic and chemical steps would further reduce the environmental impact of the synthesis.
Process optimization: Developing continuous flow processes or optimizing reaction conditions to minimize energy consumption and waste generation are also crucial areas for future research.
| Synthetic Approach | Key Features | Starting Material | Potential for Sustainability |
| Chemoenzymatic Synthesis | Lipase-mediated asymmetric desymmetrization | Geraniol | High |
Investigation of Stereoisomer-Specific Biological Activities and Applications
The presence of a stereocenter at the C3 position and the E-configuration of the double bond in this compound mean that different stereoisomers of this compound can exist. It is well-established in pharmacology and chemical ecology that different stereoisomers of a chiral molecule can exhibit markedly different biological activities.
The chemoenzymatic synthesis of (S)-1, a specific stereoisomer of this compound, has been successfully achieved. nih.gov This opens the door to investigating the specific biological functions of individual enantiomers. For example, in the context of its potential pheromonal activity, it is crucial to determine whether only one enantiomer is active or if a specific ratio of enantiomers is required for the biological response.
Future research should focus on the stereoselective synthesis of all possible stereoisomers of 3,7-dimethyloct-2-ene-1,8-diol and their subsequent biological evaluation. This would involve:
Developing synthetic routes to access each stereoisomer in high purity.
Conducting comparative biological assays to assess the activity of each isomer. This could include electrophysiological recordings from insect antennae, behavioral studies, and antimicrobial assays.
Investigating the molecular basis for any observed stereospecificity, for instance, by modeling the interaction of the different isomers with their target receptors or enzymes.
The findings from such studies would be critical for any potential applications of this compound, from pest management strategies using pheromones to the development of new therapeutic agents.
Integration into Advanced Materials Science or Biotechnological Applications
The bifunctional nature of this compound, with its two hydroxyl groups, presents intriguing possibilities for its use as a monomer in polymer synthesis. The diol functionality allows for the formation of polyesters, polyurethanes, and polyethers, potentially leading to the creation of novel biomaterials.
While the direct polymerization of this compound has not yet been reported, research on other functionalized natural products provides a roadmap for future exploration. For example, eugenol, a phenolic monoterpenoid, has been successfully used as a building block for bio-based polymers with antioxidant and antimicrobial properties. rsc.org Similarly, the synthesis of polymer ionic liquids and ionene-type ionic liquids demonstrates the versatility of using functionalized monomers to create materials with specific properties. udhtu.edu.uaresearchgate.net
Future research in this domain could explore:
Homopolymerization and copolymerization: Synthesizing polymers from this compound and copolymerizing it with other monomers to tailor the properties of the resulting materials.
Development of biodegradable polymers: The natural origin of the monomer might impart biodegradability to the resulting polymers, making them attractive for applications in packaging, agriculture, and medicine.
Creation of functional materials: The remaining double bond in the polymer backbone could be further functionalized to introduce other chemical groups, leading to materials with specific catalytic, sensory, or responsive properties.
Biotechnological production: Engineering microorganisms to produce this compound could provide a sustainable and scalable source of this monomer for industrial applications.
The integration of this versatile monoterpenoid into materials science and biotechnology is a promising, albeit underexplored, area of research that could lead to the development of novel and sustainable technologies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-3,7-dimethyloct-2-ene-1,8-diol, and what key reaction conditions are required for optimal yield?
- Methodological Answer : The compound is synthesized via asymmetric routes using monoterpenoid precursors. For example, ozonolysis of enantiomeric monoterpenoids (−)-1 and (+)-1 yields ketoaldehyde intermediates, which are reduced to retain the (E)-configuration with >90% optical purity . Another approach involves palladium-catalyzed coupling or enzymatic hydroxylation, where reaction conditions (e.g., −20°C for intermediates, methanol solvent, and potassium carbonate as a base) are critical for preventing racemization .
| Synthetic Method | Key Conditions | Yield | Reference |
|---|---|---|---|
| Ozonolysis of monoterpenoids | Low-temperature reduction (0–4°C) | 85–92% | |
| Enzymatic hydroxylation | Methanol solvent, K₂CO₃ | 78% |
Q. What analytical techniques are critical for confirming the structural and stereochemical integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the (E)-configuration via coupling constants (e.g., J = 12–14 Hz for trans-alkene protons). Infrared (IR) spectroscopy identifies hydroxyl stretches (~3298 cm⁻¹) and alkene bonds (~1739 cm⁻¹) . Chiral chromatography or X-ray crystallography validates stereochemical purity . Data must adhere to IUPAC naming conventions and SI units, with statistical validation of replicates .
Q. What are the known natural sources of this compound, and what ecological roles does it play in these organisms?
- Methodological Answer : The compound is identified as a secretion product of the Danaus chrysippus (African Monarch butterfly), functioning as a pheromone or defense chemical . In Callosobruchus chinensis, its dicarboxylic acid derivative acts as a sex pheromone . Field studies require GC-MS analysis of glandular extracts and behavioral assays to confirm ecological roles .
Advanced Research Questions
Q. How can researchers ensure stereochemical fidelity during the synthesis of this compound, particularly in retaining the (E)-configuration?
- Methodological Answer : Stereochemical retention is achieved through low-temperature ozonolysis (−78°C) and stereospecific reducing agents (e.g., NaBH₄ in THF) . Chiral auxiliaries or enzymes (e.g., CYP154E1 for allylic hydroxylation) prevent racemization . Computational modeling (DFT) predicts transition states to optimize reaction pathways .
Q. What metabolic pathways involve this compound in biological systems, and how do its degradation products influence experimental interpretations?
- Methodological Answer : In mammalian systems, citronellol metabolism via cytochrome P450 enzymes produces (E)-3,7-dimethyl-5-octene-1,7-diol and cyclization products (e.g., rose oxide) . Researchers must use LC-MS/MS to track metabolites and account for artifacts in bioactivity assays. For example, cyclization products may confound cytotoxicity measurements unless stabilized at −80°C .
Q. How should researchers address contradictory data regarding the bioactivity or synthesis yields of this compound across different studies?
- Methodological Answer : Contradictions often arise from variable reaction conditions (e.g., solvent polarity, catalyst loading) or biological model specificity. To resolve discrepancies:
Replicate experiments with standardized protocols (e.g., IUPAC guidelines for solvent purity) .
Use multivariate analysis (ANOVA) to isolate critical variables (e.g., temperature, enzyme source) .
Cross-validate bioactivity results using orthogonal assays (e.g., receptor binding vs. cellular uptake) .
| Common Data Contradictions | Resolution Strategy | Reference |
|---|---|---|
| Variable enzymatic yields | Optimize pH and cofactor concentrations | |
| Inconsistent bioactivity | Control for metabolite interference |
Data Presentation Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
